Ethyl trans-2-hexenoate odor profile and flavor threshold
Ethyl trans-2-hexenoate odor profile and flavor threshold
An In-Depth Technical Guide to the Sensory Profile and Flavor Threshold of Ethyl trans-2-Hexenoate
Introduction: The Profile of a Potent Aroma Ester
Ethyl trans-2-hexenoate (CAS No. 27829-72-7, FEMA No. 3675) is an unsaturated short-chain fatty acid ethyl ester.[1][2] As a volatile organic compound, it plays a significant role in the characteristic aroma and flavor of various fruits and fermented beverages. It is found naturally in fruits such as soursop (Annona muricata) and papaya (Carica papaya) and is also known as a metabolite produced by yeast (Saccharomyces cerevisiae) during fermentation.[1] Its potent and distinct sensory profile makes it a valuable component for the flavor and fragrance industry, where it is used to impart specific fruity and green notes in a wide range of products, including beverages, candies, baked goods, and cosmetics.[][4] This guide provides a comprehensive technical overview of its physicochemical properties, detailed sensory characteristics, and the methodologies employed for its analysis and sensory threshold determination.
Physicochemical Properties
A foundational understanding of ethyl trans-2-hexenoate's physical and chemical properties is essential for its effective application and analysis. These properties govern its volatility, solubility, and interaction with different matrices, which in turn influence its release and perception as a flavor and aroma compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [5] |
| Molecular Weight | 142.20 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [5][6] |
| CAS Number | 27829-72-7 | [5] |
| FEMA Number | 3675 | [5][7] |
| Density | 0.893 - 0.905 g/mL at 20-25°C | [5][6][8] |
| Boiling Point | 167 - 183 °C at 760 mm Hg | [1][8] |
| Flash Point | 54.44 - 56 °C | [5][8] |
| Refractive Index | 1.429 - 1.440 at 20°C | [1][5][6] |
| Solubility | Slightly soluble to practically insoluble in water; Soluble in alcohol and fats. | [1][5][6] |
Comprehensive Sensory Profile
Ethyl trans-2-hexenoate is characterized by a complex and multifaceted sensory profile, contributing desirable notes across the olfactory (odor) and gustatory (flavor) domains.
Olfactory Profile (Odor)
The aroma of ethyl trans-2-hexenoate is predominantly fruity and green, with significant complexity. Multiple expert evaluations describe the odor using a range of descriptors. It is consistently characterized by a pleasant, powerful fruity note, often compared to apple and pineapple, with distinct green and sweet undertones.[1][][5] More detailed descriptions introduce nuances of rum, juicy fruit, and tropical notes like papaya and quince.[5][7][8] A composite odor profile can be summarized as:
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Primary Notes: Fruity (apple, pineapple), Green, Sweet.[][5]
-
Secondary Notes: Juicy, Rum-like, Tropical (papaya, quince).[7][8]
-
Tertiary/Nuance Notes: Pulpy, Winey, Orange, Vegetable.[1][7]
This complexity allows it to be used not just for a singular fruit note but to add a juicy, ripe, and slightly fermented complexity to a flavor composition.
Gustatory Profile (Flavor)
The taste of ethyl trans-2-hexenoate closely mirrors its aroma. The general taste is described as fruity, green, sweet, and juicy.[5] A more specific characterization has been established at a concentration of 10 parts per million (ppm), where it is described as having a fruity, green, and sweet taste with a distinct juicy, fruity undernote.[7] This profile makes it particularly effective in applications for tropical, grape, berry, and apple flavors, as well as in rum and other alcoholic beverage profiles.[8]
Understanding and Determining Sensory Thresholds
The Concept of Flavor Thresholds
In sensory science, a sensory threshold is the minimum concentration of a substance that can be detected by the human senses.[9] This concept is critical in food science and product development for understanding the impact of individual flavor compounds on a product's overall profile.[10] Two key types of thresholds are commonly determined:
-
Detection Threshold (or Absolute Threshold): The lowest concentration at which a stimulus can be detected, even if the specific taste or smell cannot be identified. For example, a panelist might detect that a water sample is different from a plain water control but cannot describe the taste.[10]
-
Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also identified and described. This value is typically higher than the detection threshold.[9]
These thresholds are not fixed values; they vary significantly among individuals due to genetic factors, age, and health, and are determined statistically using panels of trained sensory assessors.[10]
Reported Flavor Profile Data for Ethyl trans-2-Hexenoate
While a specific, universally recognized flavor threshold value for ethyl trans-2-hexenoate is not consistently cited across major databases, its flavor profile at a known concentration provides a crucial benchmark for formulation.
| Concentration | Matrix | Flavor Description | Source |
| 10 ppm | Not Specified | Fruity, green, and sweet with a juicy, fruity undernote. | [7] |
The absence of a standardized threshold value in the literature underscores the opportunity for further research to quantify the precise detection and recognition levels of this potent ester in various food and beverage matrices.
Methodologies for Sensory and Instrumental Analysis
A dual approach combining sensory evaluation and instrumental analysis is required for the comprehensive characterization of a flavor compound like ethyl trans-2-hexenoate.
Protocol for Sensory Threshold Determination (3-AFC Method)
The Three-Alternative Forced-Choice (3-AFC) method is a standard and robust protocol for determining sensory thresholds.[11] It minimizes guessing and provides statistically reliable data.
Objective: To determine the detection threshold of ethyl trans-2-hexenoate in a specific matrix (e.g., deodorized water).
Materials:
-
Ethyl trans-2-hexenoate (high purity standard)
-
Deodorized, purified water (or other specified matrix)
-
Graduated cylinders and precision pipettes
-
Glass tasting vessels with lids, coded with random three-digit numbers
-
Panel of 15-20 trained sensory assessors
Step-by-Step Protocol:
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Stock Solution Preparation: Prepare a stock solution of ethyl trans-2-hexenoate at a concentration well above the expected threshold (e.g., 50 ppm) in the chosen matrix.
-
Serial Dilution: Perform a series of dilutions (e.g., 1:1 or 1:2 with water) to create a range of concentrations descending from the stock solution. The range should be wide enough to span from easily detectable to undetectable levels.
-
Triangle Test Presentation: For each concentration level, present three samples to each panelist: two are blanks (plain water) and one contains the diluted ethyl trans-2-hexenoate. The order is randomized for each panelist.
-
Panelist Evaluation: Instruct panelists to taste/smell the samples from left to right and identify the "odd" or "different" sample. Even if they are not sure, they must choose one.
-
Data Collection: Record the responses (correct or incorrect) for each panelist at each concentration level.
-
Statistical Analysis: The individual threshold is typically defined as the concentration at which a panelist achieves a score midway between chance (33.3% for 3-AFC) and 100% correct. The group threshold is then calculated by taking the geometric mean of the individual thresholds.
Protocol for Instrumental Quantification (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like ethyl trans-2-hexenoate in complex matrices.
Objective: To quantify the concentration of ethyl trans-2-hexenoate in a liquid sample (e.g., fruit juice).
Materials:
-
Gas Chromatograph with Mass Spectrometer detector
-
Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)
-
Sample vials with septa
-
Internal standard (e.g., ethyl heptanoate, if not naturally present)
-
Ethyl trans-2-hexenoate analytical standard
Step-by-Step Protocol:
-
Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL) into a sample vial. Add a known concentration of the internal standard.
-
Volatile Extraction (HS-SPME): Seal the vial and place it in a heated agitator (e.g., 40°C for 20 minutes). Expose the SPME fiber to the headspace above the sample to adsorb the volatile compounds.
-
Desorption and Injection: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C). The heat desorbs the analytes from the fiber onto the GC column.
-
Chromatographic Separation: The analytes travel through the GC column (e.g., a DB-5ms or equivalent) with a carrier gas (Helium). The temperature of the GC oven is ramped on a set program (e.g., start at 40°C, ramp to 240°C) to separate compounds based on their boiling points and chemical properties.
-
Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.[2]
-
Identification and Quantification: The ethyl trans-2-hexenoate peak is identified by its specific retention time and by matching its mass spectrum to a reference library (like NIST).[2] Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and referencing a previously generated calibration curve.
Applications in Industry
The distinct sensory profile of ethyl trans-2-hexenoate makes it a versatile ingredient in the flavor and fragrance industry. Its primary applications include:
-
Food and Beverages: It is widely used to enhance or impart fruity notes in products like candies, baked goods, soft drinks, and alcoholic beverages, especially those requiring tropical, apple, or rum-like characteristics.[][4]
-
Fragrances and Cosmetics: The pleasant fruity and sweet aroma is incorporated into perfumes, lotions, and other personal care products.[]
Conclusion
Ethyl trans-2-hexenoate is a high-impact aroma chemical with a well-defined, complex sensory profile characterized by fruity, green, and sweet notes. While its precise flavor threshold may vary by matrix and requires further specific research, its flavor characteristics at defined concentrations provide a solid basis for its application. The combination of rigorous sensory evaluation techniques, such as the 3-AFC method, and robust instrumental analysis via GC-MS allows researchers and product developers to fully understand, quantify, and leverage the unique properties of this compound to create compelling and consistent sensory experiences in a wide array of consumer products.
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